molecular formula C15H10ClF3O3 B8390688 4-[[3-Chloro-4-(trifluoromethyl)phenoxy]methyl]benzoic acid

4-[[3-Chloro-4-(trifluoromethyl)phenoxy]methyl]benzoic acid

Cat. No.: B8390688
M. Wt: 330.68 g/mol
InChI Key: KPNDXEZAYLFGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-Chloro-4-(trifluoromethyl)phenoxy]methyl]benzoic acid is a useful research compound. Its molecular formula is C15H10ClF3O3 and its molecular weight is 330.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10ClF3O3

Molecular Weight

330.68 g/mol

IUPAC Name

4-[[3-chloro-4-(trifluoromethyl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C15H10ClF3O3/c16-13-7-11(5-6-12(13)15(17,18)19)22-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)

InChI Key

KPNDXEZAYLFGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-{[3-chloro-4-(trifluoromethyl)phenoxy]methyl}benzoate (Preparation 18, 125 mg, 0.35 mmol) in methanol (5.0 mL) was added water (2.0 mL) followed by sodium hydroxide (140 mg, 3.5 mmol). The reaction mixture was heated to 55° C. for 18 hours, then cooled and diluted with EtOAc (50 mL) and 2M HCl (50 mL). The aqueous layer was separated and washed with EtOAc (2×50 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated in vacuo to yield 4-{[3-chloro-4-(trifluoromethyl)phenoxy]methyl}benzoic acid as an off-white solid (90 mg, 78% yield). This solid was dissolved in dichloromethane (3 mL) then EDCI (344 mg, 1.79 mmol) and DMAP (88 mg, 0.70 mmol) were added, followed by the addition of N,N-dimethylsulfamide (86 mg, 0.70 mmol). The reaction was left to stir at room temperature for 2 hours. A solution of 2M HCl (10 mL) was added and the mixture separated using a phase separation cartridge. The organics were dried in vacuo to yield a solid which was triturated with heptane:IPA (4:1, 100 mL) and sonicated. The supernatant was decanted and the residue dried in vacuo to yield an off-white solid as the title compound (57 mg, 38% yield).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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